(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

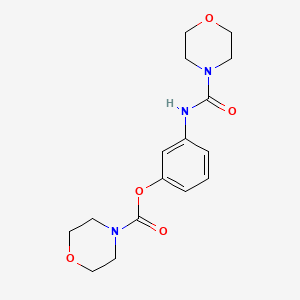

[3-(morpholine-4-carbonylamino)phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c20-15(18-4-8-22-9-5-18)17-13-2-1-3-14(12-13)24-16(21)19-6-10-23-11-7-19/h1-3,12H,4-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWHBHYPORNJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352810 | |

| Record name | SMR000071031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-97-1 | |

| Record name | SMR000071031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Considerations of the Chemical Compound

Systematic IUPAC Nomenclature: (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

The systematic name for the compound of interest under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is this compound. This nomenclature precisely describes the molecule's structure. "Hexanedioic acid" indicates a six-carbon chain with carboxylic acid groups at both ends (C1 and C6). The prefix "2,3,4,5-tetrahydroxy" specifies that hydroxyl (-OH) groups are attached to the second, third, fourth, and fifth carbon atoms.

The stereochemical configuration of the four chiral centers (carbons 2, 3, 4, and 5) is designated by "(2S,3S,4S,5S)". This specific arrangement of atoms in three-dimensional space is crucial for its chemical and biological identity. This compound is a type of aldaric acid, which is a sugar acid where both the aldehyde and the primary alcohol groups of an aldose have been oxidized to carboxylic acids. hmdb.cawikipedia.org

Common Academic Synonyms: D-Glucaric Acid, D-Saccharic Acid

Stereochemical Purity and Isomeric Forms in Research

The stereochemistry of glucaric acid is a critical factor in scientific research, influencing its physical properties, molecular conformation, and potential applications.

Isomeric Forms: D-Glucaric acid is one of several stereoisomers of 2,3,4,5-tetrahydroxyhexanedioic acid. Its enantiomer (mirror image) is L-Glucaric acid. ebi.ac.uk Other diastereomers, which are stereoisomers that are not mirror images, include galactaric acid (also known as mucic acid) and allaric acid. molport.comnih.gov Each isomer possesses a unique spatial arrangement of its hydroxyl groups, leading to different properties and biological activities.

Conformational Analysis: Research employing techniques such as NMR spectroscopy and X-ray crystallography has revealed that D-glucaric acid adopts a bent or "sickle-like" conformation in its crystalline state. wsu.eduresearchgate.net This specific three-dimensional shape is a result of minimizing destabilizing interactions between the hydroxyl groups along the carbon chain. wsu.edu

Challenges in Achieving Purity: A significant challenge in working with D-glucaric acid is its isolation as a pure, crystalline solid. nih.govresearchgate.net In aqueous solutions, particularly when heated, D-glucaric acid can equilibrate to form lactone and dilactone derivatives through intramolecular dehydration. nih.gov This complicates recovery and can result in an impure, syrupy mixture rather than a crystalline solid. To address this, specific methods have been developed, such as using ion-exchange resins followed by azeotropic drying, to produce high-purity ( >99.96%) crystalline D-glucaric acid. nih.govresearchgate.netcardiff.ac.uk The stereochemical purity is essential for its application as a platform chemical, for instance, as a bio-derived precursor for polymers like new types of nylon. hmdb.canih.gov

Compound Names Table

| Systematic IUPAC Name | Common Synonyms |

| This compound | D-Glucaric Acid, D-Saccharic Acid |

| L-Glucaric acid | L-Saccharic acid |

| Galactaric acid | Mucic acid |

| Allaric acid |

Biosynthetic Pathways and Metabolic Fluxes

Regulation of Biosynthetic Pathways in Model Organisms

The efficient production of D-glucaric acid in model organisms like E. coli and S. cerevisiae requires careful regulation of the engineered biosynthetic pathways.

Genetic and enzymatic regulation strategies are employed to optimize the metabolic flux towards D-glucaric acid. In S. cerevisiae, knocking out the opi1 gene, a negative regulator of myo-inositol synthesis, has been shown to enhance production. researchgate.net Further metabolic engineering strategies in yeast have included the downregulation of competing pathways, such as the pentose (B10789219) phosphate (B84403) pathway by targeting the ZWF1 gene, and the overexpression of genes involved in myo-inositol synthesis and transport, like INM1 and ITR1. researchgate.netasm.orgnih.gov

Enzymatic regulation often focuses on overcoming bottlenecks in the pathway. For instance, the low activity of MIOX has been addressed by exploring protein fusion tags to increase its solubility and stability, as well as by fusing it with other pathway enzymes like Udh to enhance catalytic efficiency. nih.govmit.edumit.eduasm.org

The table below presents research findings on D-glucaric acid production in various engineered microbial systems, highlighting the impact of different metabolic engineering strategies.

| Host Organism | Key Genetic/Enzymatic Modifications | Substrate | Titer (g/L) |

| Escherichia coli | Co-expression of Ino1, MIOX, and Udh | Glucose | >1 |

| Escherichia coli | N-terminal SUMO fusion to MIOX | Myo-inositol | 4.85 |

| Escherichia coli | Co-expression of two different Udh genes | Glucuronic Acid | 5.24 |

| Escherichia coli | MIOX mutation and SUMO fusion | Myo-inositol | 5.52 |

| Saccharomyces cerevisiae | Fusion of MIOX4 and Udh, downregulation of ZWF1, overexpression of INM1 and ITR1 | Not specified | 15.6 |

Intermediates and Co-Factors in Biosynthetic Mechanisms

The biosynthesis of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid, commonly known as D-glucaric acid, is a multi-step process involving several key intermediates and co-factors. In engineered microbial systems, a synthetic pathway is often constructed using enzymes from various organisms to efficiently convert a starting substrate, typically D-glucose, into D-glucaric acid.

The primary biosynthetic pathway established in recombinant organisms such as Escherichia coli and Saccharomyces cerevisiae begins with D-glucose 6-phosphate, a central metabolite in glycolysis. This pathway involves a series of enzymatic conversions, with each step necessitating specific intermediates and, in some cases, co-factors for the reactions to proceed.

The key intermediates in the most commonly engineered biosynthetic route for D-glucaric acid are:

D-glucose 6-phosphate: The initial substrate for the synthetic pathway, derived from the phosphorylation of D-glucose.

myo-inositol 1-phosphate: Formed from D-glucose 6-phosphate through an isomerization reaction.

myo-inositol: Produced by the dephosphorylation of myo-inositol 1-phosphate.

D-glucuronic acid: Generated from the oxidation of myo-inositol.

The final step in this pathway is the oxidation of D-glucuronic acid to yield D-glucaric acid.

The enzymatic reactions that facilitate the conversion of these intermediates are dependent on specific enzymes and co-factors. The following table details the enzymes, their sources in common recombinant systems, and the essential co-factors involved in each step of the biosynthetic pathway.

| Reaction Step | Substrate | Product | Enzyme | Typical Source Organism | Co-Factor |

|---|---|---|---|---|---|

| 1 | D-glucose 6-phosphate | myo-inositol 1-phosphate | myo-inositol-1-phosphate synthase (Ino1) | Saccharomyces cerevisiae | NAD+ (regenerated in the reaction) |

| 2 | myo-inositol 1-phosphate | myo-inositol | myo-inositol monophosphatase (SuhB in E. coli) | Escherichia coli (endogenous) | None |

| 3 | myo-inositol | D-glucuronic acid | myo-inositol oxygenase (MIOX) | Mus musculus (mouse) | O2 |

| 4 | D-glucuronic acid | D-glucaric acid | Uronate dehydrogenase (Udh) | Pseudomonas syringae | NAD+ |

The co-factor Nicotinamide Adenine Dinucleotide (NAD+) plays a crucial role in this biosynthetic pathway. It is required by myo-inositol-1-phosphate synthase (Ino1) and uronate dehydrogenase (Udh). While NAD+ is regenerated during the Ino1-catalyzed reaction, the conversion of D-glucuronic acid to D-glucaric acid by Udh consumes NAD+, converting it to NADH. Current time information in Shropshire, GB.nih.gov To maintain the efficiency of D-glucaric acid production, the regeneration of NAD+ from NADH is essential. Metabolic engineering strategies have been employed to introduce NAD+ regeneration systems, thereby ensuring a continuous supply of this vital co-factor. researchgate.netnih.gov

Alternative Biosynthetic Pathways

While the myo-inositol pathway is the most extensively engineered route for D-glucaric acid production, alternative pathways exist in nature. For instance, the bacterium Pseudogluconobacter saccharoketogenes can produce D-glucaric acid from D-glucose through pathways involving either D-glucuronic acid or D-gluconic acid as key intermediates. nih.gov These pathways are catalyzed by a series of dehydrogenases. In one of these pathways, D-glucose is first oxidized to D-gluconic acid, which is then converted to L-guluronic acid, an intermediate that can be further oxidized to D-glucaric acid. nih.gov Another identified intermediate in these alternative routes is D-glucaraldehyde. nih.gov

Research Findings on Pathway Intermediates and Co-Factors

Detailed research has been conducted to optimize the flux through the D-glucaric acid biosynthetic pathway by addressing bottlenecks related to intermediates and co-factors. Studies have shown that the activity of myo-inositol oxygenase (MIOX) can be a rate-limiting step, leading to the accumulation of the intermediate myo-inositol. researchgate.net To overcome this, various protein engineering and expression optimization strategies have been developed.

The table below presents data from a study investigating the impact of different induction conditions on the production of D-glucaric acid and the consumption of D-glucose in a recombinant E. coli strain. These findings highlight how manipulating enzyme expression levels can influence the metabolic flux and final product titer.

| Induction Condition | D-glucose Consumed (g/L) | D-glucaric Acid Produced (g/L) | Yield (mol/mol %) |

|---|---|---|---|

| A (0.1 mM IPTG at 0 h) | 5.8 ± 0.2 | 0.72 ± 0.05 | 14.8 ± 1.1 |

| B (0.05 mM IPTG at 0 h) | 8.1 ± 0.1 | 1.13 ± 0.05 | 16.6 ± 0.6 |

| C (0.05 mM IPTG at 0 h and 0.1 mM IPTG at 17.5 h) | 7.1 ± 0.2 | 1.01 ± 0.06 | 16.9 ± 1.1 |

Data adapted from Moon et al., 2009. nih.gov

Synthetic Methodologies for 2s,3s,4s,5s 2,3,4,5 Tetrahydroxyhexanedioic Acid Production

Chemical Synthesis Approaches

Chemical synthesis of D-glucaric acid has historically been the primary method of production. These approaches typically involve the oxidation of glucose or its derivatives.

Nitric Acid Oxidation of Glucose and its Limitations

The oxidation of D-glucose with nitric acid is a long-established industrial method for producing D-glucaric acid. askfilo.comdoubtnut.comvedantu.com In this reaction, the aldehyde group at the C1 position and the primary alcohol group at the C6 position of glucose are oxidized to carboxylic acid groups, yielding saccharic acid (glucaric acid). askfilo.comdoubtnut.com While it is a conventional method, this process is fraught with several significant limitations.

A primary drawback is the lack of selectivity, which leads to the formation of various byproducts and results in relatively low yields, typically in the range of 40-45%. asm.orgresearchgate.net The reaction is highly exothermic and can lead to the C-C cleavage of the glucose molecule, producing smaller dicarboxylic acids like oxalic acid. Furthermore, the process generates hazardous nitrogen oxide (NOx) gases, which are potent greenhouse gases and contribute to environmental pollution. researchgate.net These issues of low selectivity, byproduct formation, and the generation of polluting waste have driven research into more environmentally benign and efficient production methods. asm.org

Catalytic Oxidation using Heterogeneous Catalysts (e.g., Noble Metals like Pt, Au)

To overcome the limitations of nitric acid oxidation, significant research has focused on the use of heterogeneous catalysts, particularly those based on noble metals such as platinum (Pt) and gold (Au). researchgate.netchemrxiv.org These catalysts offer the potential for higher selectivity and milder reaction conditions, using molecular oxygen as a green oxidant.

Gold nanoparticles supported on activated carbon (Au/C) have been shown to be active in the direct oxidation of glucose to glucaric acid. researchgate.net The reaction network involves the initial rapid oxidation of glucose to gluconic acid, which is then further oxidized to glucaric acid. researchgate.net However, side reactions can lead to the degradation of the gluconic acid intermediate. researchgate.net To improve selectivity, bimetallic catalysts have been investigated. For instance, a gold-bismuth on activated carbon catalyst (AuBi/AC) demonstrated a glucaric acid yield of 31%, with 18% residual gluconic acid. researchgate.net The control of reaction parameters such as glucose concentration, oxygen pressure, and the glucose-to-metal ratio is crucial for optimizing the selectivity towards glucaric acid. researchgate.net

Nitroxide-Mediated Oxidation

Nitroxide-mediated oxidation, particularly using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and its derivatives, presents a highly selective and efficient method for the synthesis of D-glucaric acid from D-glucose. nih.govacs.org This organocatalytic system can achieve high yields under mild conditions.

In this process, a TEMPO-like nitroxide catalyst, such as 4-acetamido-TEMPO, is used in conjunction with a primary oxidant like potassium hypochlorite (B82951) (KClO) and a co-catalyst like potassium bromide. nih.govtrea.com The reaction involves the oxidation of both the aldehyde and primary alcohol groups of glucose. acs.org By carefully controlling reaction parameters such as pH and temperature, degradation during the oxidation can be minimized. nih.gov Studies have reported glucaric acid yields as high as 85% using this method. researchgate.net Another study optimizing the TEMPO-mediated oxidation of glucose found that an oxidant dosage of 4.23 equivalents of KClO per mole of glucose at a pH of 12 and a temperature of 5°C resulted in a glucaric acid yield of 69.22%. acs.orgacs.org This method also shows promise in photocatalytic systems, where coupling a TEMPO mediator with a modified carbon nitride photocatalyst achieved over 30% glucaric acid yield with nearly 100% glucose conversion. crespootero.ukresearchgate.net

Biocatalytic and Enzymatic Synthesis

In response to the environmental concerns associated with chemical synthesis, biocatalytic and enzymatic methods for D-glucaric acid production have garnered significant attention. asm.org These methods utilize whole-cell microorganisms or purified enzymes to convert glucose or other renewable feedstocks into glucaric acid under mild, aqueous conditions.

Whole-Cell Fermentation Strategies (e.g., Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris, Pseudogluconobacter saccharoketogenes)

Several microorganisms have been engineered to produce D-glucaric acid. A common strategy involves the construction of a synthetic metabolic pathway that converts glucose to glucaric acid via intermediates like myo-inositol and glucuronic acid. asm.orgnih.gov This typically involves the heterologous expression of three key enzymes:

myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, which converts glucose-6-phosphate to myo-inositol-1-phosphate. asm.orgnih.gov

myo-inositol oxygenase (MIOX) , often from a mammalian source like mouse or from Arabidopsis thaliana, which oxidizes myo-inositol to glucuronic acid. asm.orgnih.govresearchgate.net

uronate dehydrogenase (Udh) from bacteria like Pseudomonas syringae, which oxidizes glucuronic acid to glucaric acid. asm.orgnih.gov

Escherichia coli : The initial construction of this pathway in E. coli resulted in a glucaric acid titer of 1.13 g/L from glucose. asm.org Subsequent engineering efforts have focused on improving this titer. mit.eduresearchgate.net

Saccharomyces cerevisiae : This yeast is considered a suitable host for glucaric acid production as it can naturally synthesize the precursor myo-inositol. asm.org Engineered strains of S. cerevisiae have demonstrated significant production levels. For example, one study reported a titer of 6.0 g/L in a strain with multi-copy integration of the miox4 and udh genes. researchgate.netnih.gov Another engineered strain achieved 15.6 g/L in a fed-batch fermentation process. asm.orgnih.gov

Pichia pastoris : This methylotrophic yeast has also been successfully engineered for glucaric acid production. researchgate.netnih.govrroij.com By co-expressing mouse MIOX and a Udh from Pseudomonas putida, and utilizing a fusion protein strategy, a titer of 6.61 g/L was achieved in fed-batch cultures using glucose and myo-inositol as substrates. researchgate.netnih.gov

Pseudogluconobacter saccharoketogenes : This bacterium can naturally produce glucaric acid from D-glucose through two different pathways, one via D-glucuronic acid and another via D-gluconic acid. nih.govnih.gov These pathways are catalyzed by native alcohol dehydrogenases and aldehyde dehydrogenases. nih.govoup.com A mutant strain, Rh47-3, was developed that produced D-glucaric acid from D-glucose with a 53 mol% yield and from D-gluconic acid with an 81 mol% yield. nih.govoup.com In a 30-L scale reaction, this mutant produced 7.0 g/L of D-glucaric acid from D-glucose. nih.gov

| Microorganism | Key Enzymes/Pathway | Substrate(s) | Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Ino1, MIOX, Udh | Glucose | 1.13 | asm.org |

| Escherichia coli | Ino1, MIOX, Udh (with scaffolds) | Glucose, myo-inositol | 2.5 | asm.org |

| Escherichia coli | Engineered with gene deletions | Glucose, myo-inositol | 4.85 | nih.gov |

| Saccharomyces cerevisiae | Ino1, MIOX, Udh | Glucose, myo-inositol | 1.6 | asm.org |

| Saccharomyces cerevisiae | Delta-sequence integration of MIOX4 and Udh | myo-inositol | 6.0 | nih.gov |

| Saccharomyces cerevisiae | Metabolically engineered strain GA-ZII | Glucose, myo-inositol | 15.6 | nih.gov |

| Pichia pastoris | MIOX, Udh | Glucose, myo-inositol | 6.61 | asm.orgnih.gov |

| Pseudogluconobacter saccharoketogenes (mutant) | Native dehydrogenases | D-glucose | 7.0 | nih.gov |

Metabolic Engineering for Enhanced Bioproduction

To improve the efficiency and yield of microbial D-glucaric acid production, various metabolic engineering strategies have been employed. A major focus has been on overcoming the limitations of the key enzymes in the synthetic pathway, particularly MIOX, which is often identified as a rate-limiting step due to its low activity and instability. mit.edunih.govasm.orgnih.gov

Strategies to enhance MIOX performance include:

Protein Fusion: Fusing MIOX to other proteins, such as Udh or a small ubiquitin-like modifier (SUMO), has been shown to increase its stability and activity, leading to higher glucaric acid titers. asm.orgasm.orgasm.orgnih.gov For instance, a fusion of MIOX4 and Udh resulted in a 5.7-fold increase in production compared to the free enzymes. asm.org

Directed Evolution and Mutagenesis: Random mutagenesis of the miox gene, coupled with high-throughput screening, has been used to identify superior enzyme variants with enhanced stability and activity. mit.eduasm.org

Another critical aspect of metabolic engineering is optimizing the supply of the precursor, myo-inositol. In organisms like S. cerevisiae, this has been achieved by:

Overexpression of Transporters: Increasing the expression of inositol (B14025) transporters, such as Itr1, enhances the uptake of exogenous myo-inositol, boosting glucaric acid production. asm.orgglobethesis.com

Deregulation of myo-inositol Synthesis: Deleting regulatory genes like OPI1 in S. cerevisiae removes the negative regulation of myo-inositol synthesis, leading to increased precursor availability. nih.gov

| Strategy | Target | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Protein Fusion | MIOX and Udh | Saccharomyces cerevisiae | 5.7-fold increase in production | asm.org |

| Protein Fusion | SUMO and MIOX | Escherichia coli | Increased MIOX stability and activity, titer of 5.52 g/L | asm.orgnih.gov |

| Gene Deletion | pgi, zwf | Escherichia coli | Improved yield on D-glucose | mit.edu |

| Gene Downregulation | ZWF1 | Saccharomyces cerevisiae | Significant increase in glucaric acid production | nih.gov |

| Gene Overexpression | Inositol transporter (ITR1) | Saccharomyces cerevisiae | Significant increase in glucaric acid production | nih.gov |

| Enzyme Colocalization | Ino1, MIOX, Udh | Escherichia coli | Increased titer to 2.5 g/L | asm.org |

Cell-Free Enzymatic Systems

Cell-free enzymatic systems represent a powerful approach in synthetic biology, offering a versatile and controllable environment for the production of high-value chemicals like (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid. nih.govnih.gov These systems utilize enzymes outside of a living cell, which circumvents issues related to cell wall barriers, metabolic competition for substrates, and product toxicity that can limit whole-cell biocatalysis. mq.edu.au By constructing the desired biosynthetic pathway in vitro, reaction conditions can be finely tuned to maximize product yield and productivity, with theoretical substrate conversion yields approaching 100%. nih.govmq.edu.au

Key advantages of cell-free systems include the direct control over enzyme concentrations and ratios, elimination of competing metabolic pathways, and the ability to operate under conditions that might be toxic to living cells. nih.gov However, challenges remain, primarily concerning the cost of enzyme preparation, enzyme stability, and the need for expensive cofactors like NAD⁺. mq.edu.au

Research has demonstrated the feasibility of producing this compound using cell-free multi-enzyme catalysis. nih.govnih.gov One notable approach developed a two-enzyme pathway to produce 4-O-methyl D-glucaric acid from glucuronoxylan, a component of hemicellulose. aalto.fi This system employed an α-glucuronidase to release 4-O-methyl D-glucuronic acid from the polymer, which was then oxidized by a gluco-oligosaccharide oxidase variant to the corresponding aldaric acid. This cell-free strategy highlights a novel route to utilize underused hemicellulose streams from biorefineries. aalto.fi

| Enzyme System | Substrate | Key Enzymes | Product | Yield / Titer | Reference |

| Two-Enzyme Cascade | Glucuronoxylan | α-glucuronidase (AxyAgu115A), Gluco-oligosaccharide oxidase variant (GOOX-Y300A) | 4-O-methyl D-glucaric acid | 62% yield | aalto.fi |

| Multi-Enzyme Catalysis | General Biomass | Enzymes involved in this compound biosynthesis | This compound | Efficient bioconversion demonstrated | nih.govnih.gov |

Production from Diverse Feedstocks (e.g., Glucose, Glucuronic Acid, Xylose, Lignocellulosic Biomass)

The production of this compound through biotechnological routes leverages a variety of renewable feedstocks. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has enabled the conversion of simple and complex carbohydrates into this value-added chemical. nih.govnih.gov

Glucose: D-glucose is the most common starting material for the biosynthesis of this compound. The established synthetic pathway involves the conversion of glucose to myo-inositol, followed by oxidation to D-glucuronic acid, and a final oxidation to this compound. nih.govresearchgate.netmdpi.com Engineered strains of E. coli have successfully produced the target acid, with initial demonstrations achieving titers of 1.13 g/L. nih.gov Subsequent metabolic engineering efforts to optimize enzyme expression and redirect carbon flux have led to improved titers. mit.edu Similarly, the pathway has been ported to the yeast Saccharomyces cerevisiae, which is known for its robustness and tolerance to acidic conditions. nih.govmit.edu Engineered yeast strains have produced up to 1.3 g/L in bioreactor cultures. researchgate.net

Glucuronic Acid: D-glucuronic acid serves as the direct precursor in the final step of the biosynthetic pathway. wikipedia.org The conversion is catalyzed by the enzyme uronate dehydrogenase (Udh), which oxidizes D-glucuronic acid to this compound. mdpi.comresearchgate.net By utilizing D-glucuronic acid as the feedstock, the metabolic pathway is significantly shortened. Recombinant E. coli strains engineered to overexpress Udh genes from Pseudomonas species have been used to convert D-glucuronic acid, achieving a product concentration of 5.24 g/L in fed-batch fermentation. mdpi.comresearchgate.net

Xylose: D-xylose, a major component of hemicellulose, is another viable feedstock. Metabolic engineering has been employed to create pathways in E. coli that convert D-xylose into this compound. researchgate.netresearchgate.net This involves channeling xylose into the pentose (B10789219) phosphate (B84403) pathway and connecting it to the synthesis of the glucose-derived precursor, myo-inositol-1-phosphate. In some strategies, D-xylose has been used as a supplementary carbon source to improve the yield of this compound from D-glucose in engineered E. coli. nih.gov

Lignocellulosic Biomass: As a non-food, abundant, and low-cost feedstock, lignocellulosic biomass is highly attractive for producing bio-based chemicals. researchgate.net Various biorefinery strategies, including separated hydrolysis and fermentation (SHF), simultaneous saccharification and fermentation (SSF), and consolidated bioprocessing (CBP), have been investigated. researchgate.netproquest.com CBP, which combines enzyme production, cellulose (B213188) hydrolysis, and fermentation in a single step, has been demonstrated using an artificial microbial consortium of Trichoderma reesei (for cellulase (B1617823) production) and S. cerevisiae (for fermentation). This approach yielded 0.45 g/L of this compound from steam-exploded corn stover. proquest.com Higher titers of up to 15.71 g/L have been reported from pretreated switchgrass, representing a significant advancement in producing this chemical from lignocellulosic sources. researchgate.net

| Feedstock | Microorganism / System | Process | Titer / Yield | Reference |

| Glucose | Escherichia coli | Fermentation | 1.13 g/L | nih.gov |

| Glucose | Saccharomyces cerevisiae | Fed-batch Fermentation | 1.3 g/L | researchgate.net |

| Glucuronic Acid | Escherichia coli | Fed-batch Fermentation | 5.24 g/L | mdpi.com |

| Lignocellulosic Biomass (Corn Stover) | T. reesei & S. cerevisiae | Consolidated Bioprocessing (CBP) | 0.45 g/L | proquest.com |

| Lignocellulosic Biomass (Switchgrass) | Not Specified | Fermentation | 15.71 g/L | researchgate.net |

Electrocatalytic Oxidation Methods

Electrocatalytic oxidation offers a promising alternative to traditional chemical and biological methods for producing this compound from glucose. This approach can operate under mild conditions and provides a high degree of control over the reaction by adjusting the electrode potential. The process typically involves the selective oxidation of the aldehyde group at the C1 position and the primary alcohol group at the C6 position of the glucose molecule.

The electrocatalytic oxidation of D-glucose to this compound generally proceeds in a two-step reaction. First, glucose is oxidized to D-gluconic acid, which is then further oxidized to the target dicarboxylic acid. researchgate.net The choice of catalyst material is crucial for both activity and selectivity. Noble metals such as gold (Au) and platinum (Pt) supported on carbon have been extensively studied for this conversion. researchgate.netosti.gov

Gold-based catalysts have shown high activity for glucose oxidation. researchgate.net The reaction network on gold involves the rapid formation of gluconic acid as the primary product, followed by its subsequent oxidation. researchgate.netunipd.it The selectivity towards this compound can be influenced by promoting the gold catalyst with other metals, such as bismuth (Bi). A study using a bimetallic AuBi supported on activated carbon (AuBi/AC) catalyst achieved a this compound yield of 31%. researchgate.netresearchgate.netunipd.it Reaction parameters like glucose concentration and oxygen pressure are critical for optimizing selectivity and minimizing side reactions like C-C bond cleavage. researchgate.netresearchgate.netunipd.it Other catalytic systems, such as a composite photocatalyst (TiO₂/HPW/CoPz), have also been explored, achieving a total selectivity of 80.4% for both gluconic and glucaric acids under simulated sunlight. rsc.org

| Catalyst | Substrate | Key Findings | Selectivity / Yield | Reference |

| Gold (Au) | D-Glucose | Promotes oxidation of gluconic acid to glucaric acid at higher potentials. | 13.5% selectivity for glucaric acid. | researchgate.net |

| Platinum (Pt) | D-Glucose | Effective oxidation of both C1 and C6 positions. | 12.6% selectivity for glucaric acid. | researchgate.net |

| AuBi/Activated Carbon | D-Glucose | Bimetallic catalyst enhances yield. | 31% yield of glucaric acid. | researchgate.netresearchgate.netunipd.it |

| TiO₂/HPW/CoPz | D-Glucose | Synergistic photocatalytic system. | 80.4% total selectivity for gluconic and glucaric acids. | rsc.org |

Derivatives and Analogues: Synthesis and Academic Relevance

Lactone Forms: D-Glucaro-1,4-lactone and D-Glucaro-6,3-lactone

D-glucaric acid readily undergoes intramolecular esterification, or lactonization, to form stable five- and six-membered ring structures. The primary lactone derivatives are D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. researchgate.net These lactones exist in equilibrium with the open-chain acid and can also form a dilactone, D-glucaro-1,4:6,3-dilactone. researchgate.netresearchgate.net

The academic relevance of these lactones lies in their role as key synthetic intermediates. D-glucaro-1,4-lactone, for instance, is a delta-lactone where the C1-carboxyl group has formed an ester with the C4-hydroxyl group. nih.gov It is studied for its potential biological activities and as a precursor in chemical synthesis. nih.gov Similarly, D-glucaro-6,3-lactone serves as a valuable starting material. For example, sodium D-glucarate 6,3-lactone can be prepared from monopotassium D-glucarate and is used to synthesize monomer precursors for stereoregular polyhydroxypolyamides, or hydroxylated nylons. acs.org The equilibrium between the different ester and lactone forms of D-glucaric acid is a crucial factor in polymerization reactions. researchgate.net

The synthesis of these lactones is often achieved by heating an aqueous solution of D-glucaric acid or its salt, which drives the dehydration and ring-closure reactions. researchgate.net The controlled synthesis of a specific lactone or the dilactone is an area of active research, as it provides activated forms of D-glucaric acid useful for further chemical transformations. researchgate.netresearchgate.net

Table 1: Key Lactone Derivatives of D-Glucaric Acid

| Derivative Name | Alternative Name(s) | Key Features |

| D-Glucaro-1,4-lactone | 1,4-D-glucarolactone | Contains a five-membered gamma-lactone ring. mcdb.ca |

| D-Glucaro-6,3-lactone | - | Contains a six-membered delta-lactone ring. |

| D-Glucaro-1,4:6,3-dilactone | - | A bicyclic compound formed by two intramolecular esterifications. researchgate.net |

Ester and Amide Derivatives for Polymer Synthesis

The dicarboxylic acid structure of D-glucaric acid makes it an ideal bio-based monomer for the synthesis of condensation polymers such as polyesters and polyamides. blogspot.comasm.org These polymers are of significant academic interest as sustainable alternatives to petroleum-based plastics like nylon. blogspot.com

Research has focused on developing efficient polymerization methods using D-glucaric acid derivatives. Direct polymerization is often challenging, so the acid is typically converted into more reactive ester or acyl chloride derivatives. researchgate.netresearchgate.net For instance, the direct esterification of D-glucaric acid in methanol (B129727) produces a mixture of dimethyl D-glucarate, methyl D-glucarate 1,4-lactone, and methyl D-glucarate 6,3-lactone. researchgate.net This mixture can then be reacted with diamines in a polar solvent to produce polyamides. researchgate.net

Another approach involves synthesizing glucaric acid acetate (B1210297) (GAA) in an acetic anhydride/sulfuric acid mixture. researchgate.net GAA can be subsequently converted to glucaric acid chloride acetate (GACA), a more reactive monomer, which is then polymerized with various diols and diamines to form polyesters and polyamides, respectively. researchgate.net The resulting polyamides have been shown to be amphiphilic, soluble in water and common organic solvents, and thermoplastic, indicating crystallinity. researchgate.net These hydroxylated nylons are notable for not requiring protection/deprotection steps for the carbohydrate hydroxyl groups during synthesis, which simplifies the process. acs.org

Table 2: Research Findings on D-Glucaric Acid-Based Polymers

| Polymer Type | Monomer Derivatives Used | Polymerization Method | Key Findings |

| Polyamides | Esterified D-glucaric acid (e.g., dimethyl D-glucarate) and diamines | Condensation polymerization | Produces hydrophilic, film-forming polyamides (hydroxylated nylons). researchgate.net |

| Polyesters & Polyamides | Glucaric acid chloride acetate (GACA) with diols or diamines | Solution or interfacial polymerization | Resulting polymers are amphiphilic and crystalline; polyamides show thermoplastic properties. researchgate.net |

| Stereoregular Polyamides | Sodium D-glucarate-6,3-lactone and alkylenediamines | Self-polymerization of amino acid ester/lactone mixture | A simple procedure that avoids hydroxyl group protection steps. acs.org |

Methylated Derivatives (e.g., 4-O-methyl D-glucaric acid)

Methylated derivatives of D-glucaric acid represent another class of compounds with specialized academic and potential industrial relevance. A notable example is 4-O-methyl D-glucaric acid. This compound is of interest because it can potentially be produced from glucuronoxylans, an underutilized component of wood and agricultural biomass. researchgate.netnih.govaalto.fi

Recent research has focused on developing enzymatic pathways for its synthesis, offering a green alternative to traditional chemical methods. nih.gov One such pathway combines two enzymes: an α-glucuronidase (AxyAgu115A) and a gluco-oligosaccharide oxidase (GOOX). researchgate.netaalto.fi The α-glucuronidase releases 4-O-methyl D-glucuronic acid from the glucuronoxylan substrate. nih.govaalto.fi Subsequently, a variant of the GOOX enzyme oxidizes the 4-O-methyl D-glucuronic acid to the target 4-O-methyl D-glucaric acid with a reported yield of 62%. researchgate.netnih.govaalto.fi This two-enzyme, one-pot sequential reaction is advantageous as it avoids the need for costly cofactors and operates under alkaline conditions that enhance xylan (B1165943) solubility. nih.govaalto.fi Such bio-based production strategies are central to the development of sustainable biorefineries. nih.gov

Synthetic Routes to Key Derivatives

The synthesis of D-glucaric acid derivatives is a cornerstone of its application in various fields. The routes to these derivatives are diverse, ranging from traditional chemical methods to advanced biocatalytic processes.

Chemical Synthesis:

Lactonization: As mentioned, heating D-glucaric acid or its salts in a solution drives the formation of lactones and dilactones. Large-scale synthesis of D-glucaro-1,4:6,3-dilactone has been achieved by converting calcium D-glucarate using azeotropic distillation to remove water and drive the reaction to completion. researchgate.net

Esterification and Acylation: Standard organic chemistry techniques are used to prepare esters and acyl chlorides for polymer synthesis. Direct esterification in acidic alcohol (e.g., methanol/HCl) produces a mixture of dialkyl D-glucarate and its corresponding lactones. researchgate.netresearchgate.net For greater reactivity, D-glucaric acid can be acetylated and then chlorinated to form glucaric acid chloride acetate (GACA). researchgate.net

Biocatalytic and Fermentative Synthesis:

Enzymatic Production: Specific enzymes are being harnessed to create derivatives like 4-O-methyl D-glucaric acid from complex biomass, as detailed previously. nih.gov

Recombinant Pathways: Synthetic biology offers powerful tools for producing D-glucaric acid and its precursors. Researchers have engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce D-glucaric acid from glucose. asm.orgresearchgate.netnih.gov These synthetic pathways typically involve expressing genes from different organisms. A common pathway involves three key enzymes: myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (Miox), and uronate dehydrogenase (Udh). researchgate.netnih.gov This engineered route converts glucose-6-phosphate into D-glucaric acid via myo-inositol and glucuronic acid intermediates. researchgate.netnih.gov Such cell-free and whole-cell biocatalytic approaches are promising for the sustainable and high-yield production of D-glucaric acid derivatives. nih.gov

Structural Characterization and Computational Analyses

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of D-glucaric acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in defining its connectivity, stereochemistry, and conformation in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for the structural characterization of D-glucaric acid in solution. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, including techniques like HMBC-NMR, researchers have achieved unequivocal assignments for all non-hydroxyl protons and carbon atoms in the molecule. wsu.eduacs.org This has been further supported by studies using isotopically labeled D-glucaric acid with deuterium (B1214612) or carbon-13 to confirm spectral assignments. nih.govresearchgate.net

In D₂O, the ¹H NMR spectrum of D-glucaric acid displays four distinct resonances for the chemically inequivalent protons at δ = 4.00 (proton c), 4.17 (proton b), 4.39 (proton d), and 4.50 (proton a) ppm. researchgate.net The vicinal coupling constants (J-couplings) for D-glucaric acid are typically in the range of 2.5–7 Hz. researchgate.net Analysis of these coupling constants, along with data from lanthanide-shift reagents, has been used to determine the conformation of the molecule in solution. researchgate.net Studies on the potassium and calcium salts of D-glucarate have shown that the molecule exists in an equilibrium mixture of at least two conformers in solution. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for D-Glucaric Acid

| Atom | ¹H Chemical Shift (ppm) in D₂O researchgate.net | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 4.50 (a) | C-1: ~177 |

| H-3 | 4.17 (b) | C-2: ~72 |

| H-4 | 4.00 (c) | C-3: ~71 |

| H-5 | 4.39 (d) | C-4: ~73 |

| - | - | C-5: ~72 |

| - | - | C-6: ~177 |

Note: Exact ¹³C chemical shifts can vary depending on solvent and pH. The values provided are approximate based on typical ranges for similar structures.

The conformation of the glucarate (B1238325) anion has been observed to differ depending on the counter-ion in its salts. For instance, the conformation in the crystal structure of potassium D-glucarate is different from that of the dianion in the crystal structure of calcium D-glucarate. researchgate.net

Table 2: Selected Crystallographic Data for D-Glucaric Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.34 |

| b (Å) | 9.87 |

| c (Å) | 14.50 |

| Conformation | Sickle-like (bent) |

Note: Unit cell parameters can vary slightly between different crystallographic studies and forms.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insights into the conformational flexibility, electronic structure, and reactivity of D-glucaric acid at an atomic level.

Conformational analysis of D-glucaric acid has been performed using molecular mechanics programs, such as MM3, often in conjunction with a Monte Carlo-based searching protocol. nih.govresearchgate.net These computational studies aim to identify the lowest energy (most stable) conformations of the molecule. The results from these analyses have shown a strong correlation with experimental data. wsu.edu

The computationally generated lowest-energy structure of D-glucaric acid closely matches the sickle-like conformation observed in its X-ray crystal structure. nih.govwsu.edu This bent structure is energetically favored as it minimizes steric hindrance and unfavorable interactions between adjacent hydroxyl groups. nih.gov Further studies on various acyclic derivatives of D-glucaric acid have also found that their crystal structures correspond well with model conformations that are within one kcal/mol of the computationally determined global minimum energy. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. While specific, in-depth DFT studies focusing solely on the electronic structure of isolated D-glucaric acid are not extensively detailed in the provided context, DFT methods are routinely applied in broader computational studies involving this molecule. For instance, in QM/MM studies, the quantum mechanical region, which includes the substrate D-glucaric acid and key active site residues, is often treated with DFT methods like B3LYP to accurately model electronic changes during enzymatic reactions. scispace.com Such calculations are essential for understanding reaction mechanisms, determining activation energies, and characterizing transition states in processes like the dehydration of D-glucarate.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying enzymatic reactions. researchgate.netresearchgate.net These methods have been specifically applied to investigate the stereospecificity of D-glucarate dehydratase (GlucD), an enzyme that catalyzes the dehydration of D-glucaric acid. scispace.com

In a QM/MM approach, the active site of the enzyme, including the substrate (D-glucaric acid) and critical amino acid residues, is treated with a high-level quantum mechanics method (like DFT). In contrast, the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.net This dual approach allows for an accurate analysis of the chemical steps of the reaction, including bond breaking and formation, within the context of the full enzyme environment. researchgate.net

Retrobiosynthetic Pathway Design through Computational Approaches for (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

The advent of computational tools in synthetic biology and metabolic engineering has revolutionized the design of novel biosynthetic pathways for valuable chemicals. Retrobiosynthesis, a process that logically works backward from a target molecule to identify potential biosynthetic routes from precursor metabolites, is increasingly driven by sophisticated software and algorithms. nih.gov For the production of this compound, also known as galactaric acid or mucic acid, from common microbial chassis organisms, these computational approaches offer a systematic and efficient alternative to traditional pathway discovery.

The design of a de novo biosynthetic pathway for galactaric acid using computational retrobiosynthesis typically involves several key stages. Initially, the target molecule, galactaric acid, is entered into a retrobiosynthesis software suite. These programs access extensive databases of known enzymatic reactions and apply a series of generalized reaction rules to propose potential enzymatic steps that could lead to the target compound from simpler precursors.

A generalized workflow for the computational design of a retrobiosynthetic pathway for galactaric acid is outlined below:

| Step | Description | Computational Tools/Databases |

| 1. Target Definition | The chemical structure of this compound is defined as the target product. | Chemical structure drawing software (e.g., ChemDraw), PubChem. |

| 2. Retrosynthetic Analysis | Algorithms apply reverse reaction rules to identify potential immediate precursors to the target molecule. | Retrosynthesis software (e.g., RetroPath, BNICE, novoStoic). |

| 3. Pathway Elaboration | The process is iterated, working backward from the identified precursors until common central metabolites of a chosen host organism (e.g., Escherichia coli or Saccharomyces cerevisiae) are reached. | Pathway databases (e.g., KEGG, MetaCyc), Reaction rule libraries. |

| 4. Enzyme Selection | For each proposed reaction step, databases are searched to identify known enzymes capable of catalyzing the transformation. Enzyme selection tools may be used to score and rank potential candidates based on substrate specificity and predicted activity. | Enzyme databases (e.g., BRENDA, UniProt), Enzyme selection tools (e.g., Selenzyme). |

| 5. Pathway Evaluation | The generated pathways are evaluated based on various criteria such as pathway length, thermodynamic feasibility, theoretical yield, and host compatibility. | Thermodynamic analysis tools (e.g., eQuilibrator), Flux Balance Analysis (FBA) software. |

While specific, detailed research outlining a complete, computationally designed retrobiosynthetic pathway for galactaric acid is not extensively published, the principles of the approach can be illustrated through a hypothetical pathway. A plausible retrobiosynthetic route could start from D-galactose, a common monosaccharide.

A simplified, hypothetical retrobiosynthetic pathway from D-galactose to galactaric acid is presented below:

| Reaction Step | Precursor | Product | Enzyme Class (Example) |

| 1 | D-Galactose | D-Galacturonic acid | Uronate Dehydrogenase |

| 2 | D-Galacturonic acid | This compound | Aldehyde Dehydrogenase |

Furthermore, the selection of suitable enzymes is a critical step that is heavily reliant on computational methods. Algorithms can search vast sequence databases to find enzymes with the desired catalytic activity. The selection process may consider factors such as the enzyme's origin, kinetic parameters (if available), and predicted expression levels in the chosen host organism.

The ultimate goal of these computational approaches is to provide a ranked list of the most promising biosynthetic pathways. These in silico designs then serve as a blueprint for experimental validation, where the predicted genes are synthesized and expressed in a host organism to test for the production of this compound. This synergy between computational design and experimental testing accelerates the development of microbial cell factories for the sustainable production of valuable bio-based chemicals. researchgate.net

Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of D-glucaric acid from complex biological samples. High-Performance Liquid Chromatography (HPLC) and its variations are particularly prominent in research settings.

Isocratic HPLC methods have been successfully developed for the direct measurement of D-glucaric acid in biological matrices such as human urine. nih.gov A common approach involves sample pretreatment to remove substances that could interfere with the analysis. For instance, urine samples can be treated with a boronic acid gel, which effectively removes compounds like L-ascorbic acid and D-glucuronic acid. nih.gov Following cleanup, the sample is injected into the HPLC system for separation and quantification, typically using UV detection. researchgate.net

These methods demonstrate good precision and sensitivity. For example, one established HPLC method has a detection limit of 10 microM D-glucaric acid. nih.gov The run-to-run precision has been reported at 9.1% for a concentration of 41 µmoles/g creatinine (B1669602) and 7.7% for a concentration of 219 µmoles/g creatinine. nih.gov Such methods are sensitive enough to measure variations in urinary concentrations over time. nih.gov Another HPLC method developed for quantifying D-glucaric acid in grapefruit demonstrated a sensitivity as low as 0.05 µg with accuracy and precision greater than 95%. researchgate.net

| Parameter | Value/Finding | Matrix | Source |

|---|---|---|---|

| Detection Limit | 10 µM | Human Urine | nih.gov |

| Precision (Run-to-run) | 9.1% at 41 µmoles/g creatinine | Human Urine | nih.gov |

| Precision (Run-to-run) | 7.7% at 219 µmoles/g creatinine | Human Urine | nih.gov |

| Sensitivity | 0.05 µg | Grapefruit | researchgate.net |

| Accuracy & Precision | >95% | Grapefruit | researchgate.net |

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high concentration of organic solvent in the mobile phase. sigmaaldrich.com This technique is particularly well-suited for separating polar and hydrophilic compounds like D-glucaric acid and its derivatives, which may be poorly retained in more common reversed-phase HPLC. sigmaaldrich.com

HILIC has been effectively used to develop methods for the quantification of D-glucaric acid and its biologically active derivative, D-glucaro-1,4-lactone, in plant-based matrices like apples. nih.govresearchgate.net This approach allows for the simultaneous analysis of the parent acid and its lactone, which is crucial for understanding its biological effects. nih.govresearchgate.net Furthermore, a mixed-mode HILIC and weak anion exchange chromatography (WAX) method has been developed for the simple and simultaneous analysis of D-glucaric acid and its pathway intermediates. researchgate.net

Spectrophotometric and Enzymatic Inhibition Assays

Before the widespread availability of advanced chromatographic techniques, spectrophotometric and enzymatic assays were the primary methods for D-glucaric acid quantification. These methods are still relevant, particularly due to their cost-effectiveness.

One prominent method is the enzyme inhibition assay. This technique relies on the conversion of D-glucaric acid to D-glucaro-1,4-lactone under acidic conditions at high temperatures. nih.govnih.gov This lactone is a potent inhibitor of the enzyme β-D-glucuronidase. nih.govnih.gov The degree of enzyme inhibition is measured spectrophotometrically and is proportional to the initial concentration of D-glucaric acid in the sample. nih.gov A low-pH enzymatic method has been developed to ensure the acid/lactone equilibrium remains stable during both the conversion and assay steps, improving accuracy. nih.gov This improved method showed a coefficient of variation between 4.2% and 8.7% and analytical recovery from 92-108%. nih.gov

Another spectrophotometric approach is the glyoxylic acid method, which involves the oxidation of D-glucaric acid to produce glyoxylic acid, which is then measured. nih.gov However, this method is more susceptible to interference from other compounds in biological samples, such as ascorbic acid. nih.gov

A different enzymatic assay involves the use of bacterial enzymes, glucarate (B1238325) dehydratase and ketodeoxyglucarate aldolase, to quantitatively convert D-glucaric acid into pyruvate (B1213749). nih.gov The resulting pyruvate is then assayed using lactate (B86563) dehydrogenase, providing an indirect measure of the D-glucaric acid concentration. nih.gov

| Assay Type | Principle | Key Findings / Performance | Source |

|---|---|---|---|

| Enzyme Inhibition Assay | Conversion of D-glucaric acid to D-glucaro-1,4-lactone, which inhibits β-glucuronidase. | Less subject to interference than the glyoxylic acid method. CV: 4.2-8.7%; Recovery: 92-108%. | nih.govnih.gov |

| Glyoxylic Acid Method | Oxidation of D-glucaric acid to glyoxylic acid for measurement. | Prone to interference from ascorbic acid, often yielding higher values in urine samples. | nih.gov |

| Enzymatic Conversion to Pyruvate | Enzymatic conversion of D-glucaric acid to pyruvate, which is then assayed. | Showed good correlation with the enzyme inhibition method, though values were ~25% higher. | nih.gov |

Mass Spectrometry Coupling with Chromatographic Methods

The coupling of mass spectrometry (MS) with chromatographic methods like HPLC and HILIC provides a powerful tool for the analysis of D-glucaric acid, offering high sensitivity and specificity. nih.govresearchgate.net LC-MS/MS (tandem mass spectrometry) allows for the unambiguous identification and reliable quantification of the target compound, even in complex matrices.

In HILIC-MS methods, D-glucaric acid and its derivatives can be identified and quantified with high confidence. nih.govresearchgate.net The mass spectrometer can be operated in selective reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored, greatly reducing background noise and enhancing selectivity. For instance, the ion pair m/z 191-85 has been used for quantifying D-glucaro-1,4-lactone using HILIC-based LC-MS/MS. researchgate.net The identity of D-glucaric acid in samples can be definitively confirmed by comparing its mass spectrum to that of a known standard. researchgate.netmdpi.com

Challenges in Quantification and Interference Mitigation

A significant challenge in the quantification of D-glucaric acid is mitigating interference from other structurally similar or co-eluting compounds present in biological matrices. nih.govnih.gov

In spectrophotometric assays, ascorbic acid (Vitamin C) is a known interfering substance. nih.gov In the glyoxylic acid method, ascorbic acid and other compounds can also produce glyoxylic acid, leading to falsely elevated results. nih.gov One strategy to mitigate this is the reduction of interfering compounds with sodium borohydride (B1222165) prior to chromatography and analysis. nih.gov

For chromatographic methods like HPLC, co-eluting substances can interfere with accurate quantification. A key challenge is the presence of L-ascorbic acid and D-glucuronic acid, which are often abundant in biological samples. nih.gov An effective mitigation strategy involves a sample pretreatment step using a boronic acid gel. This gel selectively binds and removes cis-diol-containing compounds, including the primary interferents, allowing for a cleaner subsequent analysis of D-glucaric acid. nih.gov In the past, the hydrophilic nature of related glucuronide metabolites made them difficult to separate from interfering matrix components, a problem now largely overcome by modern LC-MS/MS techniques. scispace.com

Industrial and Non Clinical Research Applications

Chemical Intermediate for Specialty Chemicals

Beyond its direct use as a monomer, (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid serves as a precursor for a range of specialty chemicals with diverse applications.

Derivatives of D-glucaric acid have been investigated as effective builders in detergent formulations, serving as environmentally friendly alternatives to phosphates. blogspot.comresearchgate.netthebrainyinsights.com Detergent builders are additives that enhance the cleaning efficiency of surfactants by sequestering hard water ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). acs.org The sodium salt of D-glucaric acid, sodium glucarate (B1238325), has been used in dishwasher detergents for this purpose. acs.org

The performance of D-glucaric acid derivatives as detergent builders is attributed to their ability to chelate metal ions. blogspot.com Research has compared the calcium sequestration performance of derivatives like 4-O-methylglucaric acid to that of commercial glucaric acid. researchgate.net Studies have shown that at various pH levels and in the presence of surfactants, these derivatives exhibit comparable calcium sequestration capabilities, making them viable substitutes in detergent formulations. researchgate.net Their biodegradability is a significant advantage over traditional phosphate-based builders. thebrainyinsights.com

The molecular structure of this compound, with its multiple hydroxyl and carboxyl groups, makes it an effective chelating agent for various metal ions. blogspot.comresearchgate.net This property is the basis for its application in detergents and has also spurred research into its broader use as a metal sequestering agent.

Studies have demonstrated the ability of D-glucaric acid to extract heavy metals from contaminated soil. researchgate.net The efficiency of metal extraction is highly dependent on the pH of the solution. researchgate.net For example, the extraction of lead (Pb), copper (Cu), zinc (Zn), cadmium (Cd), and chromium (Cr) from soil using D-glucaric acid solutions has been shown to be pH-dependent. researchgate.net This suggests its potential application in environmental remediation technologies. Furthermore, the ability of D-glucaric acid to form complexes with trivalent ions like iron (Fe³⁺) has also been noted. nih.gov

| Metal Ion | Application Area | Research Finding |

| Calcium (Ca²⁺) | Detergent Formulations | D-glucarate salts effectively sequester calcium ions in hard water. blogspot.comacs.org |

| Magnesium (Mg²⁺) | Detergent Formulations | Effectively sequesters magnesium ions, improving detergent performance. acs.org |

| Lead (Pb²⁺) | Environmental Remediation | Extraction from contaminated soil is pH-dependent. researchgate.net |

| Copper (Cu²⁺) | Environmental Remediation | Extraction from contaminated soil is pH-dependent. researchgate.net |

| Iron (Fe³⁺) | Chelation | Forms complexes with iron(III) ions. nih.gov |

Bio-Refinery Integration and Biomass Valorization

The integration of this compound, commonly known as mucic acid or galactaric acid, into bio-refinery models represents a significant advancement in the valorization of biomass. As a versatile, bio-based platform chemical, mucic acid serves as a crucial intermediary in the conversion of renewable resources into value-added products, thereby contributing to a more sustainable and circular bio-economy.

Pectin-rich biomass, such as citrus and sugar beet pulp, is a primary feedstock for mucic acid production. mdpi.com The general process involves the hydrolysis of pectin to release D-galacturonic acid, which is then oxidized to yield mucic acid. mdpi.com A pre-feasibility study on the production of mucic acid from orange peel waste (OPW) within a biorefinery concept demonstrated the viability of this approach. The proposed model included pectin extraction, subsequent production of mucic acid from the pectin hydrolysate, and the generation of biogas from the residual solids. vtt.firesearchgate.net This integrated system not only maximizes the use of the biomass but also minimizes waste.

Research has focused on optimizing the extraction and conversion processes to improve yields and economic feasibility. For instance, a study on a citrus waste biorefinery highlighted a process of simultaneous pectin extraction and pretreatment, which could convert a significant portion of the waste into bio-derived chemicals in a single step. researchgate.net The experimental yield of pectin from orange peel waste has been reported to be approximately 0.15 g/g of OPW. vtt.firesearchgate.net Furthermore, microbial conversion of D-galacturonic acid using engineered microorganisms, such as certain strains of Trichoderma, has shown high yields of mucic acid, reaching up to 53 g/L in fed-batch cultures with a yield of 0.99 g of mucic acid per gram of D-galacturonic acid consumed. researchgate.net

The valorization of mucic acid extends to its conversion into other key platform chemicals. One of the most significant applications is its transformation into adipic acid, a primary monomer for the production of nylon-6,6. google.com This is typically achieved through a deoxydehydration (DODH) reaction, which can be catalyzed by various systems, including rhenium-based catalysts. google.comrsc.org Another important conversion pathway is the dehydration of mucic acid to produce 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the synthesis of polyesters like polyethylene furanoate (PEF). mdpi.com

Interactive Data Table: Mucic Acid Production from Biomass in a Biorefinery Context

| Feedstock | Process Step | Key Parameters | Product | Yield | Reference |

| Orange Peel Waste (OPW) | Pectin Extraction & Hydrolysis | Citric acid extraction | Pectin | 0.15 g/g of OPW | vtt.firesearchgate.net |

| Orange Peel Waste (OPW) | Biogas Production | Anaerobic digestion of remaining solids | Biogas | 0.256 Nm³/kg of OPW | vtt.firesearchgate.net |

| D-galacturonic acid | Microbial Conversion | Fed-batch culture with Trichoderma sp. at pH 4.0 | Mucic Acid | 53 g/L (0.99 g/g of substrate) | researchgate.net |

| Mucic Acid | Catalytic Deoxydehydration (DODH) | Methyltrioxorhenium (MTO) catalyst, 3-pentanol solvent | Muconates | High yield | google.com |

| Muconic Acid | Catalytic Hydrogenation | 1%Pd₈Zn₂/HHT catalyst, 70°C, 2 bar H₂ | Adipic Acid | Complete conversion after 30 min | mdpi.com |

| Mucic Acid | Catalytic Dehydration | p-Toluenesulfonic acid (PTSA) catalyst, 160°C | 2,5-Furandicarboxylic Acid (FDCA) | 41% | mdpi.com |

Role in Environmental Research (e.g., Biodegradable Polymers)

The application of this compound in environmental research is primarily centered on its use as a monomer for the synthesis of biodegradable polymers. The development of bio-based and biodegradable plastics is a critical area of research aimed at mitigating the environmental impact of conventional, petroleum-derived plastics. The unique chemical structure of mucic acid, with its four hydroxyl groups and two carboxylic acid functionalities, makes it an excellent candidate for creating novel polymers with desirable properties.

Research has demonstrated the synthesis of various polyesters and polyamides using mucic acid or its derivatives. For instance, polyesters have been synthesized through the reaction of the dimethyl ester of acetalized galactaric acid with various diols. researchgate.net These bio-based polyesters exhibit interesting thermal and mechanical properties that can be tailored by altering the chemical structure of the monomers.

The synthesis of polyamides from mucic acid has also been explored. The condensation reaction between a diethyl ester of an aldaric acid, such as galactaric acid, and a diamine can proceed under mild conditions to yield polyamides. mdpi.com These polyhydroxy polyamides are analogues of conventional nylons and have the potential for enhanced biodegradability due to the presence of hydroxyl groups along the polymer chain.

The environmental advantage of mucic acid-based polymers lies in their potential to be biodegradable, breaking down into harmless substances in the environment. This is a significant improvement over many conventional plastics that persist for hundreds of years. The incorporation of mucic acid into polymer structures can introduce hydrolyzable ester or amide linkages, which are susceptible to microbial degradation.

Interactive Data Table: Properties of Polymers Derived from Mucic Acid

| Polymer Type | Monomers | Synthesis Method | Key Properties | Potential Applications | Reference |

| Furan-based Polyesters | Diethyl furan-2,5-dicarboxylate (from mucic acid) and ethylene glycol/glycerol | Solvent-free polytransesterification | Good biocompatibility, potential replacement for PET | Commodity thermoplastic engineering polymers | mdpi.com |

| Acetalised Galactarate Polyesters | Dimethyl-2,3:4,5-di-O-isopropylidene-galactarate and 1,6-hexanediol | Transesterification | Varied thermal, mechanical, and dielectric properties | High-performance polymeric materials | researchgate.net |

| Polyhydroxy Polyamides | Diethyl galactarate and hexamethylenediamine | Condensation polymerization | Did not melt or decompose at 200°C | High-temperature applications, biodegradable nylon alternatives | mdpi.com |

Future Research Directions and Emerging Paradigms

Advanced Biomanufacturing Strategies for Enhanced Titer, Rate, and Yield

The transition from traditional chemical synthesis to sustainable bioproduction is a primary goal in D-glucaric acid manufacturing. Research is intensely focused on metabolic engineering of microbial hosts, or "cell factories," to improve production metrics. nih.gov

Initial efforts established a synthetic pathway in Escherichia coli, achieving titers of around 1 g/L. nih.gov Subsequent research has employed a variety of strategies to enhance these outcomes. In E. coli, approaches have included the deletion of genes for competing pathways, such as pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase), to redirect carbon flux towards D-glucaric acid synthesis. mit.edunih.gov Dynamic regulation of metabolic flux, by controlling the activity of key glycolytic enzymes like phosphofructokinase, has led to a 42% increase in production. researchgate.net Furthermore, implementing an in-situ NAD⁺ regeneration system and fine-tuning enzyme expression has pushed extracellular and intracellular titers to 5.35 g/L. researchgate.net

Yeast, particularly Saccharomyces cerevisiae, has emerged as a robust chassis for D-glucaric acid production due to its natural tolerance to acidic conditions. mit.edu Engineering strategies in yeast have included high-copy integration of pathway genes into the genome, which significantly increases enzyme expression and stability compared to plasmid-based expression. nih.gov By fusing key enzymes MIOX4 and Udh, researchers increased production 5.7-fold compared to strains with free enzymes. asm.orgnih.gov Further optimization, including the downregulation of the competing pentose (B10789219) phosphate (B84403) pathway (ZWF1) and overexpression of genes involved in the supply of the precursor myo-inositol (INM1 and ITR1), has culminated in titers as high as 15.6 g/L in fed-batch fermentation. asm.orgnih.gov Other yeasts, like Pichia pastoris, have also been successfully engineered, achieving titers of 6.61 g/L. mdpi.comnih.govasm.org

| Microorganism | Key Strategy | Achieved Titer (g/L) | Reference |

|---|---|---|---|

| Escherichia coli | Co-expression of Ino1, MIOX, and Udh | >1.0 | nih.gov |

| Escherichia coli | Systematic metabolic engineering, cofactor regeneration | 5.35 | researchgate.net |

| Saccharomyces cerevisiae | Multi-copy integration of pathway genes, fed-batch fermentation | 6.0 | nih.gov |

| Saccharomyces cerevisiae | Phosphoglucose isomerase (Pgi1p) deficiency | 1.3 | nih.gov |

| Saccharomyces cerevisiae | Enzyme fusion (MIOX4-Udh), metabolic flux regulation, fed-batch fermentation | 15.6 | asm.orgnih.gov |

| Pichia pastoris | Co-expression of MIOX and Udh with myo-inositol feed | 6.61 | mdpi.com |

Novel Enzyme Discovery and Engineering for Pathway Optimization

The efficiency of the biosynthetic pathway for D-glucaric acid is highly dependent on the performance of its constituent enzymes. The core pathway involves three key enzymes: myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh). nih.gov A significant body of research is dedicated to discovering more efficient enzyme variants and engineering them for enhanced performance.

MIOX has been consistently identified as the rate-limiting step in the pathway, often due to its low activity and instability. mit.edumit.edunih.gov To address this, researchers have explored MIOX homologs from various sources, including Mus musculus (mouse) and Arabidopsis thaliana. nih.govmit.edunih.gov Engineering efforts have included fusing MIOX with stabilizing proteins like SUMO, which resulted in a 75% increase in production from a myo-inositol feed. mit.edu Another successful strategy has been the creation of fusion proteins, such as linking MIOX directly to Udh, which can improve catalytic efficiency and substrate channeling. asm.orgresearchgate.net

The discovery and implementation of novel enzymes are also critical. For instance, uronate dehydrogenases from different bacterial species like Pseudomonas syringae and Pseudomonas putida have been successfully co-expressed to improve the conversion of D-glucuronic acid to D-glucaric acid. mdpi.comnih.gov Looking beyond existing pathways, a retrobiosynthetic approach has been used to design new enzymatic functions, such as creating a novel glucose 6-oxidase to establish an alternative production route. mit.edu This highlights a paradigm shift towards combining computational design with experimental screening to create bespoke enzymes for optimized biosynthetic pathways.

| Enzyme Target | Source Organism | Engineering Strategy | Impact on Production | Reference |

|---|---|---|---|---|

| MIOX | Mus musculus | Fusion with SUMO tag | 75% increase in production from myo-inositol | mit.edu |

| MIOX | Mus musculus | Co-localization on synthetic protein scaffolds | Enhanced MIOX activity, 2.7 g/L titer | mit.edu |

| MIOX4 & Udh | A. thaliana & P. syringae | Fusion protein with peptide linkers | 5.7-fold higher production than with free enzymes | asm.orgnih.gov |

| Udh | P. syringae & P. putida | Co-expression of two different Udh enzymes | Achieved 5.24 g/L in fed-batch culture | mdpi.com |

Development of Sustainable and Economical Production Technologies

The commercial viability of D-glucaric acid hinges on the development of production methods that are both economically competitive and environmentally sustainable. The conventional method for producing D-glucaric acid involves the nitric acid oxidation of D-glucose. blogspot.com This process suffers from low yields (around 40-45%) and generates polluting byproducts, making it an unattractive long-term solution. mit.edumdpi.com

Future research is heavily invested in bio-based production from renewable feedstocks. Biomass, including agricultural and food waste, represents an abundant and low-cost source of sugars for fermentation. polyu.edu.hkresearchgate.net The development of biorefinery concepts, which integrate the conversion of biomass into multiple value-added products, is a key strategy for improving the economics of D-glucaric acid production. polyu.edu.hk Research has demonstrated the feasibility of producing D-glucaric acid from lignocellulosic biomass, such as Miscanthus sacchariflorus. acs.org

Alongside biological methods, advancements in green chemistry are being explored. This includes the development of recyclable, heterogeneous catalysts (such as those based on gold or platinum) for the selective oxidation of glucose, which can operate under milder conditions and reduce the environmental impact compared to nitric acid. polyu.edu.hkresearchgate.net Improving downstream processing is also crucial for economic feasibility. One promising approach involves the simple isolation of the product by controlling pH to precipitate it as a salt with low water solubility, such as glucaric acid monopotassium salt, which can be recovered at over 99% purity. acs.org The combination of sustainable feedstocks, efficient microbial cell factories, and streamlined purification processes is essential for establishing an economical and green production technology. mdpi.comchemistryforsustainability.org

Exploration of New Non-Clinical Applications and Material Properties

D-glucaric acid is recognized as a versatile platform chemical with a wide array of potential non-clinical applications, driving much of the interest in its large-scale production. mit.edublogspot.com A primary area of application is in the synthesis of novel biopolymers. mdpi.com Its unique structure, with multiple hydroxyl groups, allows it to be used as a monomer for creating new materials like hydroxylated nylons and various polyesters and polyamides. mit.edublogspot.comnih.gov Furthermore, D-glucaric acid is a key bioderived precursor for adipic acid, a major commodity chemical used in the production of nylon 6,6. blogspot.comasm.org

Another significant application is as a biodegradable and non-toxic replacement for phosphates in detergents and cleaners. mit.educhemistryforsustainability.org The salts of D-glucaric acid can act as effective chelating agents, binding metal ions like calcium in a manner comparable to phosphates, which are known to cause environmental issues like eutrophication. blogspot.comchemistryforsustainability.org

Other emerging applications include its use as an anti-corrosion additive. blogspot.com Derivatives of D-glucaric acid also hold promise; for instance, glucarolactones are being explored as potential novel, bio-based solvents. mit.edu The ability to produce D-glucaric acid cost-effectively from biomass will facilitate further exploration of its material properties and the development of these and other new applications. mit.edu

Deeper Understanding of Biological Interactions and Mechanisms (Non-Clinical)

Beyond its role as a platform chemical, D-glucaric acid and its derivatives possess interesting biological activities that are the subject of ongoing research. The principal mechanism of action in a non-clinical context is the inhibition of the enzyme β-glucuronidase. nih.govchemicalbook.comnih.gov This inhibition is primarily mediated by D-glucaro-1,4-lactone, a derivative that is formed from D-glucarate salts in the acidic environment of the stomach. nih.govresearchgate.net

β-glucuronidase plays a role in the enterohepatic circulation of various substances. In the liver, many toxins and carcinogens are detoxified through a process called glucuronidation, where they are conjugated with glucuronic acid to make them water-soluble for excretion. rupahealth.com However, β-glucuronidase, which is also produced by gut microflora, can cleave these conjugates, releasing the toxins back into the body. nih.gov By inhibiting this enzyme, D-glucaro-1,4-lactone enhances the body's detoxification processes, ensuring the effective elimination of harmful compounds. nih.govchemicalbook.comresearchgate.netrupahealth.com

This mechanism is central to the observed hepatoprotective (liver-protecting) effects of D-glucaric acid. rupahealth.commdpi.com Computational systems biology models are being used to further elucidate these interactions, showing that D-glucaric acid supplementation can lead to a reduction in reactive oxygen species (ROS), a decrease in hepatocyte apoptosis (liver cell death), and a reduction in the deconjugation of toxins. nih.govrupahealth.com D-glucaric acid also exhibits direct antioxidant properties, helping to protect cells from oxidative damage. chemicalbook.com A deeper understanding of these non-clinical biological mechanisms could open up new avenues for its application in promoting metabolic health.

Q & A

Basic Research Questions

Q. What is the stereochemical configuration of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid, and how is it experimentally determined?

- Methodological Answer : The stereochemistry is confirmed via X-ray crystallography and NMR spectroscopy . The four chiral centers (2S,3S,4S,5S) are assigned using coupling constants (e.g., vicinal hydroxyl protons in H NMR) and NOESY/ROESY correlations to confirm spatial proximity. Polarimetry can also validate optical activity. Comparative analysis with known aldaric acids (e.g., galactaric acid) helps distinguish stereoisomers .